molecular formula C9H8N2O3 B1581116 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione CAS No. 2420-17-9

5-(4-Hydroxyphenyl)imidazolidine-2,4-dione

Cat. No. B1581116
Key on ui cas rn: 2420-17-9
M. Wt: 192.17 g/mol
InChI Key: UMTNMIARZPDSDI-UHFFFAOYSA-N
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Patent
US05606071

Procedure details

2.00 g (20 mmol) of hydantoin was dissolved in 30 ml of acetic acid. The solution was then heated to a temperature of 80° C. under stirring with chlorine being introduced thereinto for 5 hours. The reaction system was then allowed to cool to room temperature. The dissolved chlorine was then removed by introducing nitrogen into the reaction system. To the reaction solution was then added 3.76 g (40 mmol) of phenol. The reaction mixture was then heated to a temperature of 70° C. for 8 hours. The reaction solution was then allowed to cool to room temperature. The reaction solution was then concentrated under reduced pressure to distill off acetic acid and phenol. To the resulting residue was then added 50 ml of water. The mixture was then heated to effect dissolution. The solution was then allowed to stand. The resulting precipitate was recovered by filtration, washed with water, and then dried to obtain 0.55 g (2.89 mmol; yield: 28.9%) of 5-(p-hydroxyphenyl)hydantoin in the form of white flake crystal.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.76 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].ClCl.[C:10]1([OH:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C(O)(=O)C>[OH:16][C:10]1[CH:15]=[CH:14][C:13]([CH:7]2[NH:1][C:2](=[O:3])[NH:4][C:5]2=[O:6])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1C(=O)NC(=O)C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
3.76 g
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
introduced
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The dissolved chlorine was then removed
ADDITION
Type
ADDITION
Details
by introducing nitrogen into the reaction system
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated to a temperature of 70° C. for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was then concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
to distill off acetic acid and phenol
ADDITION
Type
ADDITION
Details
To the resulting residue was then added 50 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
DISSOLUTION
Type
DISSOLUTION
Details
dissolution
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was recovered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1C(NC(N1)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.89 mmol
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 28.9%
YIELD: CALCULATEDPERCENTYIELD 14.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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